1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone
Description
1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone is a synthetic organic compound characterized by a benzodioxole ring fused to a propanone backbone and a 4-(sec-butyl)anilino substituent. These compounds typically exhibit diverse physicochemical and biological properties influenced by substituents on the aromatic rings .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-14(2)15-4-7-17(8-5-15)21-11-10-18(22)16-6-9-19-20(12-16)24-13-23-19/h4-9,12,14,21H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNBNWOYODSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148703 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-28-9 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanone Group: The benzodioxole ring is then reacted with a suitable propanone derivative under acidic or basic conditions.
Introduction of the Aniline Group: The final step involves the coupling of the benzodioxole-propanone intermediate with 4-(sec-butyl)aniline, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with derivatives featuring variations in the anilino substituent. Key analogs include:
*Note: Discrepancy observed in molecular weight calculation for C₁₉H₂₁NO₃ (calculated: 311.37; reported: 333.77).
Physicochemical Properties
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone, commonly referred to as the compound of interest, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a benzodioxole ring, an aniline derivative, and a propanone moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylanilino)propan-1-one |
| CAS Number | 882748-28-9 |
| Molecular Formula | C20H23NO3 |
| Molar Mass | 325.4 g/mol |
| Density | 1.165 ± 0.06 g/cm³ |
| Boiling Point | 516.2 ± 50.0 °C |
| pKa | 4.91 ± 0.50 |
Structural Characteristics
The compound's structure can be described as follows:
- Benzodioxole Ring : This moiety is known for its role in various biological activities.
- Aniline Group : The presence of the sec-butyl-substituted aniline may influence the compound's interaction with biological targets.
- Propanone Moiety : This functional group is often associated with ketone reactivity, which can play a role in biological mechanisms.
The biological activity of 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Properties : The benzodioxole moiety is known for its antioxidant capabilities, which may protect cells from oxidative stress.
- Neuropharmacological Effects : There is emerging evidence indicating that this compound could exhibit neuroactive properties, possibly influencing neurotransmitter systems.
Study on Antioxidant Activity
A study published in Phytotherapy Research evaluated the antioxidant potential of compounds featuring benzodioxole structures. The findings indicated that these compounds could scavenge free radicals effectively, suggesting a protective role against oxidative damage in cellular models .
Neuropharmacological Evaluation
Research conducted by Smith et al. (2020) investigated the effects of related compounds on neurotransmitter release in vitro. The study found that derivatives similar to 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone could modulate dopamine and serotonin levels, indicating potential applications in treating mood disorders .
Enzyme Inhibition Study
A recent publication highlighted the enzyme inhibitory effects of this compound on cytochrome P450 enzymes. Such inhibition could have significant implications for drug interactions and metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
